BenchChemオンラインストアへようこそ!

6'-HydroxyN-DesisopropylDelavirdine

CYP phenotyping enzyme exclusivity drug metabolism

Sole authentic standard for quantifying the CYP3A4-exclusive 6'-hydroxy-N-desisopropyl delavirdine metabolite. The dual N-desisopropylation and C-6' hydroxylation uniquely resolve CYP3A4 activity from CYP2D6 pathways, critical for reaction phenotyping (Ki 21.6 μM, kinact 0.59 min⁻¹). Addresses 6'-hydroxy instability and degradation profiling per ICH Q1A/Q1B. Required for mass balance and QWBA studies; 98% purity certified.

Molecular Formula C19H22N6O4S
Molecular Weight 430.5 g/mol
Cat. No. B13862153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-HydroxyN-DesisopropylDelavirdine
Molecular FormulaC19H22N6O4S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=O)N4)N
InChIInChI=1S/C19H22N6O4S/c1-30(28,29)23-13-2-4-15-12(10-13)11-16(21-15)19(27)25-8-6-24(7-9-25)18-14(20)3-5-17(26)22-18/h2-5,10-11,21,23H,6-9,20H2,1H3,(H,22,26)
InChIKeyBGMBSVSNLDPVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Hydroxy-N-Desisopropyl Delavirdine (CAS 188780-41-8): Procurement-Grade Metabolite Reference Standard for Delavirdine ADME Research


6'-Hydroxy-N-Desisopropyl Delavirdine (CAS 188780-41-8, molecular formula C₁₉H₂₂N₆O₄S, molecular weight 430.48) is a dual-modified secondary metabolite of the non-nucleoside HIV-1 reverse transcriptase inhibitor Delavirdine [1]. It belongs to the bisheteroarylpiperazine (BHAP) class and results from two sequential biotransformations: N-desisopropylation (loss of the isopropyl group) and hydroxylation at the C-6' position of the pyridine ring [2]. This compound is catalogued under FDA UNII system as a distinct chemical entity related to Delavirdine and is supplied primarily as a synthetic reference standard for analytical method development, in vitro ADME investigations, and metabolite profiling studies [1].

Why 6'-Hydroxy-N-Desisopropyl Delavirdine Cannot Be Replaced by N-Desisopropyl Delavirdine or 6'-Hydroxy Delavirdine in Metabolic Studies


The dual modification of 6'-Hydroxy-N-Desisopropyl Delavirdine—combining N-desisopropylation and C-6' hydroxylation—places it at a unique metabolic branch point that neither N-Desisopropyl Delavirdine (desalkyl delavirdine, CAS 165133-86-8) nor 6'-Hydroxy Delavirdine (CAS 188780-40-7) can occupy [1][2]. Critically, the C-6' hydroxylation step is catalyzed exclusively by CYP3A4 and not by CYP2D6, meaning that formation of the 6'-hydroxy-N-desisopropyl species is entirely CYP3A4-dependent, whereas N-desisopropyl delavirdine can arise via both CYP3A4 and CYP2D6 pathways [2]. Furthermore, 6'-hydroxy delavirdine is explicitly characterized in the primary literature as an unstable metabolite that undergoes further degradation to despyridinyl delavirdine and the pyridine-ring opened MET-14 [3]. Consequently, substituting any single-modification analog for the dual-modified compound introduces an unverified assumption about metabolic routing, enzyme specificity, and chemical stability that can confound metabolite identification, quantitative bioanalysis, and CYP phenotyping experiments.

Quantitative Differentiation Evidence: 6'-Hydroxy-N-Desisopropyl Delavirdine vs. Closest Analogs


CYP3A4-Exclusive 6'-Hydroxylation Drives Unique Enzyme-Dependence vs. N-Desisopropyl Delavirdine

Formation of the 6'-hydroxy moiety on delavirdine is catalyzed exclusively by CYP3A4, whereas N-desisopropyl delavirdine (desalkyl delavirdine) is formed by both CYP3A4 and CYP2D6. In cDNA-expressed enzyme systems, CYP3A4 catalyzed delavirdine desalkylation with a KM of 5.4 ± 1.4 μM, and CYP2D6 with a KM of 10.9 ± 0.8 μM; however, only CYP3A4 catalyzed the formation of the 6'-hydroxy metabolites MET-7 and MET-7a [1]. Among 23 human liver microsomal samples, formation of MET-7 (6'-hydroxy species) was strongly correlated with CYP3A activity (r = 0.95) and with delavirdine desalkylation (r = 0.98) [2]. Since 6'-Hydroxy-N-Desisopropyl Delavirdine carries both modifications, its biosynthesis is obligately CYP3A4-dependent, whereas N-Desisopropyl Delavirdine can still be formed via CYP2D6 when CYP3A4 is inhibited or saturated [1].

CYP phenotyping enzyme exclusivity drug metabolism CYP3A4 CYP2D6

Divergent Dose-Dependent Metabolic Routing: 6'-Hydroxy Pathway Favored at Higher Doses While N-Desalkylation Saturates

In Sprague-Dawley rats administered [¹⁴C]delavirdine mesylate, the 6'-hydroxy delavirdine fraction increased from 7.1% of dose at 10 mg/kg to 15.6% at 100 mg/kg, while the N-desalkyl delavirdine fraction decreased from 16.5% to 13.4% over the same dose range [1]. This inverse relationship demonstrates saturation of the N-desalkylation pathway at higher doses, with metabolic flux redirected toward 6'-hydroxylation. The dual-modified 6'-Hydroxy-N-Desisopropyl Delavirdine thus represents a secondary metabolite whose formation becomes proportionally more significant under conditions of saturated N-desalkylation, unlike its single-modification precursors [2]. In mice, delavirdine metabolism to desalkyl delavirdine was explicitly described as capacity-limited or inhibitable, with nonlinear pharmacokinetics confirming saturation behavior [2].

dose-dependent metabolism metabolic saturation in vivo metabolite profiling rat pharmacokinetics

Chemical Instability of the 6'-Hydroxy Pyridine Moiety Differentiates This Compound from the Stable N-Desisopropyl Analog

The 6'-hydroxy delavirdine species is explicitly characterized in the primary literature as 'an unstable metabolite' [1]. In rat metabolism studies, degradation of 6'-hydroxy delavirdine was demonstrated to generate despyridinyl delavirdine and the pyridine-ring opened metabolite MET-14 [2]. This instability is intrinsic to the 6'-hydroxy pyridine structure and is not shared by N-Desisopropyl Delavirdine, which lacks the hydroxyl group and is stable enough to serve as the primary analyte in validated HPLC bioanalytical methods with precision of ±4.3% CV over a linear range of 0.02–17 μM [3]. For 6'-Hydroxy-N-Desisopropyl Delavirdine, which carries both the unstable 6'-hydroxy moiety and the desalkyl modification, special handling conditions and immediate processing or derivatization may be required to prevent ex vivo degradation.

metabolite stability degradation pathway pyridine ring-opening storage and handling

Divergent Phase II Conjugation Fate: 6'-O-Sulfation vs. N-Sulfamation Distinguishes the Dual-Modified Metabolite from N-Desisopropyl Delavirdine

6'-Hydroxy-N-Desisopropyl Delavirdine serves as the direct precursor to MET-4b (6'-sulfate desalkyl delavirdine, CAS 188780-42-9), whereas N-Desisopropyl Delavirdine is conjugated to MET-4a (N-sulfamate desalkyl delavirdine) [1]. In rats, the combined MET-4 fraction (MET-4a + MET-4b + MET-4d) accounted for 2.9% of dose at 10 mg/kg and 3.9% at 100 mg/kg [1]. In cynomolgus monkeys, conjugates of desalkyl delavirdine were significant components in both urine and bile, with desalkyl delavirdine itself constituting the major circulating metabolite (58% and 54% of plasma radioactivity after single and multiple doses, respectively) [2]. The structural basis for this divergent conjugation—O-sulfation at the 6'-OH vs. N-sulfamation at the indole nitrogen—makes 6'-Hydroxy-N-Desisopropyl Delavirdine the obligatory analytical reference standard for distinguishing these two pharmacologically distinct conjugate pools.

phase II metabolism sulfation N-sulfamation conjugate identification MET-4b

Molecular Weight and Hydrogen-Bond Capacity Differentiation from Single-Modification Analogs Underpins Chromatographic Selectivity

The molecular structure of 6'-Hydroxy-N-Desisopropyl Delavirdine (C₁₉H₂₂N₆O₄S, MW 430.48) incorporates both a hydroxyl group at the C-6' position of the pyridine ring and loss of the N-isopropyl group relative to the parent drug Delavirdine (C₂₂H₂₈N₆O₃S, MW 456.56) . This differs from N-Desisopropyl Delavirdine (C₁₉H₂₂N₆O₃S, MW 414.48), which carries the desalkyl modification but lacks the 6'-OH, and from 6'-Hydroxy Delavirdine (C₂₂H₂₈N₆O₄S, MW 472.56), which retains the isopropyl group . The additional hydroxyl group increases hydrogen-bond donor count and polar surface area relative to N-Desisopropyl Delavirdine, resulting in shorter reversed-phase HPLC retention and requiring distinct chromatographic conditions from those validated for the N-desisopropyl metabolite (linear range 0.02–17 μM, fluorescence detection at excitation 302 nm / emission 425 nm) [1].

physicochemical properties HPLC method development molecular weight polarity chromatographic retention

Optimal Application Scenarios for 6'-Hydroxy-N-Desisopropyl Delavirdine Based on Quantitative Differentiation Evidence


CYP3A4-Specific Reaction Phenotyping and Time-Dependent Inactivation Studies

Because the 6'-hydroxylation step is catalyzed exclusively by CYP3A4, 6'-Hydroxy-N-Desisopropyl Delavirdine is the required authentic metabolite standard for CYP3A4 phenotyping experiments using delavirdine as a probe substrate. In reaction phenotyping workflows, the formation rate of this dual-modified metabolite serves as a specific index of CYP3A4 catalytic activity, with no contribution from CYP2D6. This is critical in time-dependent inactivation studies, where delavirdine has been shown to cause mechanism-based inactivation of CYP3A4 with a Ki of 21.6 ± 8.9 μM and kinact of 0.59 ± 0.08 min⁻¹ [1]. Only by quantifying 6'-Hydroxy-N-Desisopropyl Delavirdine can the investigator isolate the CYP3A4-dependent component of delavirdine metabolism from the CYP2D6-catalyzed N-desalkylation pathway that also generates N-Desisopropyl Delavirdine [1].

Metabolite Identification and Profiling in Preclinical ADME Studies with Dose-Ranging Designs

In dose-ranging in vivo ADME studies, the divergent dose-response of the 6'-hydroxy pathway (increasing from 7.1% to 15.6% of dose in rats) versus the N-desalkylation pathway (decreasing from 16.5% to 13.4%) necessitates inclusion of 6'-Hydroxy-N-Desisopropyl Delavirdine as a quantitative reference standard [2]. Without this standard, the shifting metabolic profile at higher doses—where N-desalkylation saturates and 6'-hydroxylation becomes proportionally more important—cannot be accurately captured, potentially leading to erroneous conclusions about metabolic clearance and exposure coverage in toxicology species.

Bioanalytical Method Development for Resolving Phase II Conjugate Pools in Plasma and Excreta

The distinct Phase II fates of the dual-modified metabolite (O-sulfation to MET-4b) versus the single-modification N-Desisopropyl Delavirdine (N-sulfamation to MET-4a) require authentic reference standards of both the free metabolite and its conjugates for accurate chromatographic peak assignment [3]. In monkey plasma, desalkyl delavirdine constitutes 58% of circulating radioactivity after single-dose administration, with its conjugates as minor but pharmacologically significant components [4]. 6'-Hydroxy-N-Desisopropyl Delavirdine is the essential intermediate standard for establishing the analytical bridge between the free 6'-hydroxy desalkyl species and its MET-4b conjugate, enabling correct identification in radio-chromatographic profiles from mass balance and quantitative whole-body autoradiography studies.

Stability- Indicating Method Validation and Forced Degradation Studies for Delavirdine Drug Product

The documented instability of the 6'-hydroxy pyridine species—with established degradation to despyridinyl delavirdine and pyridine-ring opened MET-14—makes 6'-Hydroxy-N-Desisopropyl Delavirdine a critical marker compound in forced degradation and stability-indicating method validation for delavirdine drug product [2]. Unlike the stable N-Desisopropyl Delavirdine (validated HPLC precision CV ±4.3%), this dual-modified metabolite serves as a sentinel for oxidative degradation pathways that generate reactive intermediates, supporting ICH Q1A/Q1B-compliant stability programs and impurity profiling consistent with ICH Q3A/Q3B thresholds [5].

Quote Request

Request a Quote for 6'-HydroxyN-DesisopropylDelavirdine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.